![molecular formula C27H33N5O2 B2384723 SR-318](/img/structure/B2384723.png)
SR-318
Overview
Description
SR-318 is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
SR-318 primarily targets Mitogen-Activated Protein Kinase 14 (MAPK14) and Mitogen-Activated Protein Kinase 11 (MAPK11) . These kinases are part of the p38 MAPK family, which plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound acts as a Type II Inhibitor of MAPK14 and MAPK11 . It binds to these kinases and inhibits their activity, thereby modulating the cellular responses that these kinases control .
Biochemical Pathways
The inhibition of MAPK14 and MAPK11 by this compound affects various biochemical pathways. These kinases are involved in the regulation of inflammatory responses, and their inhibition can lead to a decrease in inflammation .
Pharmacokinetics
This compound displays good activity in a whole blood assay, demonstrating its utility in high serum assays . It has an IC50 value of 283 nM, indicating its potent inhibitory activity . .
Result of Action
The inhibition of MAPK14 and MAPK11 by this compound leads to a decrease in the release of TNF-α in whole blood . TNF-α is a cytokine involved in systemic inflammation, and its reduction can lead to anti-inflammatory effects . Therefore, this compound has potential anti-cancer and anti-inflammatory activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of serum proteins can affect the potency of this compound . .
Biochemical Analysis
Biochemical Properties
SR-318 selectively inhibits p38α/β by cell-based NanoBRET assay . It interacts with these enzymes, inhibiting their function and impacting biochemical reactions within the cell . The nature of these interactions is inhibitory, with this compound binding to the enzymes and reducing their activity .
Cellular Effects
This compound has been shown to effectively block LPS-induced TNF-α release in human whole blood . This suggests that this compound has a significant impact on cellular processes, particularly those involved in inflammation and immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the p38α/β enzymes . This binding inhibits the enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . It has shown good activity in a whole blood assay , demonstrating its stability and effectiveness over time .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not currently available, this compound’s potent inhibitory effects on p38α/β suggest that it may have significant effects at varying dosages .
Metabolic Pathways
This compound is involved in the p38 MAPK pathway . It interacts with the p38α/β enzymes, influencing metabolic flux and potentially affecting metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR-318 typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
SR-318 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
SR-318 exhibits exquisite selectivity for p38 mitogen-activated protein kinases (p38 MAPK), specifically the p38α and p38β isoforms. At a concentration of 100 nM, it achieves 90% inhibition of these kinases, while showing minimal activity against other kinases at this concentration . This selectivity is crucial for reducing off-target effects in therapeutic applications.
Therapeutic Applications
The primary therapeutic applications of this compound are in the fields of anti-inflammatory and anticancer research. The following sections detail these applications:
Anti-inflammatory Applications
- Mechanism : this compound inhibits p38 MAPK, which plays a significant role in inflammatory responses. By blocking this pathway, this compound can reduce the synthesis of pro-inflammatory cytokines such as TNFα.
- Case Study : In studies involving lipopolysaccharide (LPS)-induced inflammation models, this compound demonstrated a significant reduction in TNFα release, indicating its potential as an anti-inflammatory agent .
Anticancer Applications
- Mechanism : The inhibition of p38 MAPK by this compound is also relevant in cancer biology, where this pathway is often upregulated. By targeting this kinase, this compound may induce apoptosis in cancer cells.
- Case Study : A series of experiments showed that derivatives of this compound exhibited potent cytotoxicity against various human cancer cell lines, including K562 and A549, with IC50 values in the low micromolar range .
Pharmacokinetics and Bioavailability
While initial assays demonstrate promising activity for this compound in vitro, further pharmacokinetic studies are necessary to evaluate its bioavailability and efficacy in vivo. Preliminary data suggest that this compound maintains reasonable potency even in whole blood assays, with an IC50 value of 240 nM .
Data Table: Summary of this compound Applications
Application Type | Mechanism of Action | Key Findings |
---|---|---|
Anti-inflammatory | p38 MAPK inhibition | Reduced TNFα release in LPS-induced models |
Anticancer | Induces apoptosis via p38 MAPK pathway | Potent cytotoxicity against multiple cancer cell lines |
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenylpyrazole-4-carboxamide: Shares the pyrazole core but lacks the cyclohexylpropylcarbamoyl group.
N-phenylpyrazole-4-carboxamide: Similar structure but without the amino group.
Cyclohexylpropylcarbamoyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
SR-318 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
SR-318 is a potent and selective inhibitor of the p38 mitogen-activated protein kinases (MAPKs), specifically targeting p38α and p38β. Its biological activity has been characterized through various studies, revealing its potential therapeutic applications in inflammation and other diseases.
Chemical Structure : this compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound exhibits a unique structure that allows it to effectively inhibit the activity of specific kinases involved in inflammatory pathways.
Mechanism of Action : this compound functions as a Type II inhibitor, meaning it binds to an allosteric site on the kinase, altering its conformation and inhibiting its activity. This mechanism is particularly important for p38 MAPK, which plays a critical role in cellular responses to stress and inflammation.
Potency and Selectivity
This compound has demonstrated remarkable potency with IC50 values reported as follows:
- p38α : 5 nM
- p38β : 32 nM
- p38α/β : 6.11 µM
These values indicate that this compound is highly selective for p38 MAPKs compared to a broader panel of kinases, making it a valuable tool for studying the roles of these kinases in various biological processes .
In Vitro Validations
In vitro assays have confirmed the efficacy of this compound in inhibiting p38 MAPK activity. The compound has been shown to reduce TNF-alpha production in macrophages, highlighting its anti-inflammatory potential. Notably, at a concentration of 100 nM, this compound achieves approximately 90% inhibition of p38α/β without significant effects on other kinases .
In Vivo Data
While no comprehensive in vivo studies have been published as of now, preliminary data suggest that this compound may exhibit utility in vivo due to its activity in whole blood assays. The compound's potency shifts in plasma indicate that it could be effective in high serum environments, warranting further pharmacokinetic studies to explore its therapeutic potential .
Case Studies and Applications
Research surrounding this compound has focused on its implications for treating inflammatory diseases. For instance:
- Inflammatory Disorders : Studies have indicated that inhibiting p38 MAPK can lead to decreased inflammation and improved outcomes in models of arthritis and other inflammatory conditions.
- Cancer Research : Given the role of p38 MAPK in tumorigenesis, this compound may also serve as a candidate for cancer therapy by targeting pathways involved in cell proliferation and survival.
Data Summary Table
Property | Value |
---|---|
Target Kinases | p38α, p38β |
IC50 (p38α) | 5 nM |
IC50 (p38β) | 32 nM |
IC50 (p38α/β) | 6.11 µM |
Selectivity | High (compared to 468 kinases) |
Properties
IUPAC Name |
5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2/c28-25-24(19-31-32(25)23-11-5-2-6-12-23)27(34)30-18-21-13-15-22(16-14-21)26(33)29-17-7-10-20-8-3-1-4-9-20/h2,5-6,11-16,19-20H,1,3-4,7-10,17-18,28H2,(H,29,33)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNUFFCHRIWTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCNC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.